

Unveiling the Spectroscopic Signature of Yukovanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yukovanol

Cat. No.: B3038131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yukovanol**, a naturally occurring flavonoid. The information presented herein is essential for the identification, characterization, and further investigation of this compound in academic and industrial research settings, particularly in the context of drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of **Yukovanol** is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data derived from these analyses are summarized below.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of Yukovanol

Due to the absence of a publicly available, peer-reviewed scientific article detailing the complete NMR data for **Yukovanol**, the following table presents expected chemical shift ranges for the proton and carbon nuclei based on the known structure of **Yukovanol** and typical values for similar flavonoid compounds. These are predictive values and should be confirmed by experimental data.

Position	Predicted ¹ H NMR δ (ppm)	Predicted ¹³ C NMR δ (ppm)
2	5.0 - 5.5 (dd)	~79
3	4.5 - 5.0 (d)	~72
4	-	~197
4a	-	~103
5	-	~162
6	6.0 - 6.2 (s)	~95
7	-	~165
8	-	~105
8a	-	~158
1'	-	~130
2', 6'	7.2 - 7.4 (d)	~128
3', 5'	6.8 - 7.0 (d)	~115
4'	-	~159
2''	-	~78
3''	5.5 - 5.7 (d)	~128
4''	6.5 - 6.7 (d)	~116
5''	1.4 - 1.6 (s, 6H)	~28
5-OH	12.0 - 13.0 (s)	-
7-OH	9.0 - 10.0 (s)	-
4'-OH	9.0 - 10.0 (s)	-

Predicted values are based on analogous flavonoid structures and general NMR principles. Actual experimental values may vary.

Table 2: Mass Spectrometry Data of Yukovanol

The mass spectrometry data for **Yukovanol** is crucial for confirming its molecular weight and elemental composition.

Parameter	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₆	PubChem[1]
Molecular Weight	354.4 g/mol	PubChem[1]
Exact Mass	354.11033829 Da	PubChem[1]

Fragmentation Pattern: A detailed experimental mass spectrum with fragmentation analysis for **Yukovanol** is not readily available in the public domain. However, based on the structure of flavonoids, the fragmentation in ESI-MS/MS would likely involve Retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions. The loss of small molecules such as H₂O, CO, and CH₃ radicals from the molecular ion would also be expected.

Table 3: UV-Vis Spectroscopic Data of Yukovanol

The UV-Vis spectrum of flavonoids typically shows two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). These bands arise from the electronic transitions within the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

Band	Predicted λ_{max} (nm)
Band I	320 - 350
Band II	280 - 290

Predicted values are based on the UV-Vis spectra of structurally similar flavonoids.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Yukovanol** are not available in a specific publication. However, the following are generalized methodologies typically employed for the analysis of flavonoid compounds.

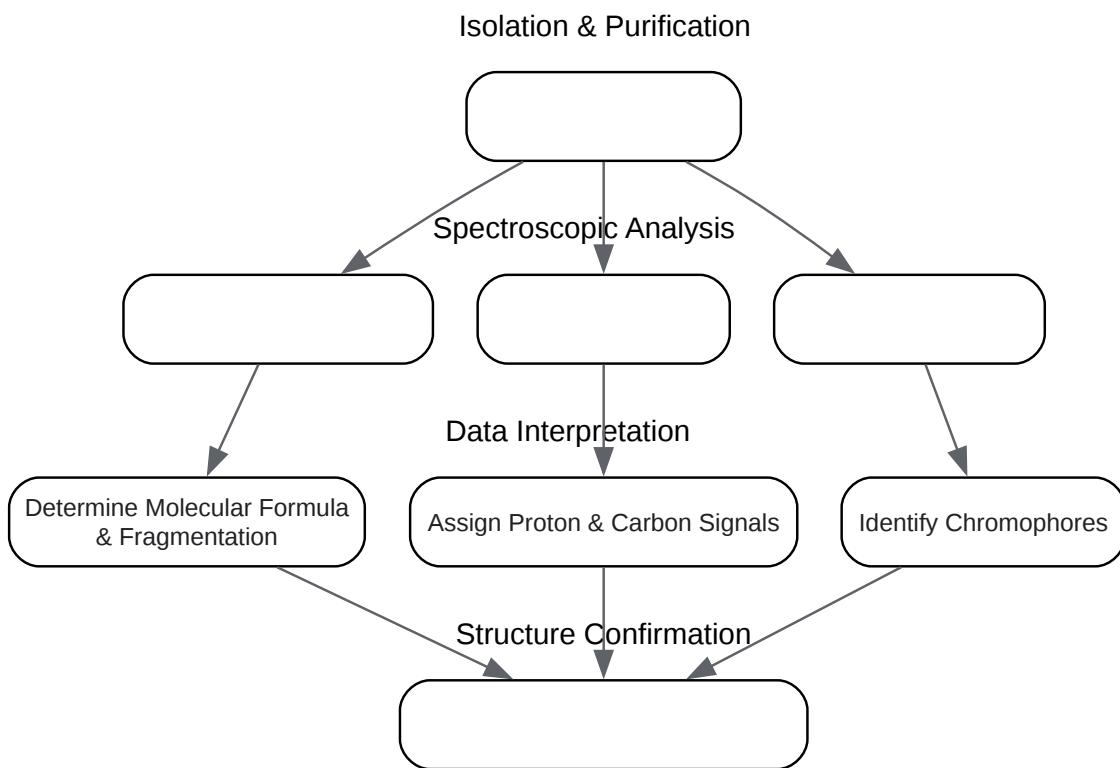
NMR Spectroscopy

- Sample Preparation: A sample of pure **Yukovanol** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Data Acquisition:
 - ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
 - 2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry

- Sample Preparation: A dilute solution of **Yukovanol** is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition:
 - Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$).
 - Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information. The collision

energy is optimized to produce a rich fragmentation spectrum.


UV-Vis Spectroscopy

- Sample Preparation: A solution of **Yukovanol** of known concentration is prepared in a UV-transparent solvent, typically methanol or ethanol.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **Yukovanol** using the described spectroscopic techniques.

Workflow for Yukovanol Analysis

[Click to download full resolution via product page](#)

Caption: Logical workflow for the isolation and structural elucidation of **Yukovanol**.

Disclaimer: The spectroscopic data presented in this guide, particularly the NMR and UV-Vis data, are predictive and based on the analysis of similar compounds. For definitive characterization, it is imperative to acquire experimental data from a purified sample of **Yukovanol**. The lack of a primary peer-reviewed publication with this data highlights a gap in the available scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yukovanol | C₂₀H₁₈O₆ | CID 14542257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Yukovanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3038131#spectroscopic-data-of-yukovanol-nmr-ms-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com